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Executive Summary

Lepzacitinib (formerly ATI-1777) is a novel, topically administered Janus kinase (JAK) 1 and
JAK3 inhibitor developed by Aclaris Therapeutics. It is engineered based on the "soft" drug
design concept, aiming to deliver localized therapeutic effects in the skin while minimizing
systemic exposure and associated adverse effects. This design strategy is particularly
advantageous for the treatment of chronic inflammatory skin conditions like atopic dermatitis.
Lepzacitinib is an ethyl ester prodrug that, upon penetration into the skin, is rapidly hydrolyzed
by cutaneous esterases to its active carboxylic acid metabolite. This active moiety potently
inhibits JAK1 and JAK3, key enzymes in the signaling pathways of numerous pro-inflammatory
cytokines implicated in the pathophysiology of atopic dermatitis. Crucially, any Lepzacitinib
that is absorbed systemically is quickly converted to a significantly less active metabolite,
thereby reducing the risk of systemic side effects commonly associated with oral JAK inhibitors.
Preclinical and clinical studies have demonstrated the efficacy of Lepzacitinib in reducing the
signs and symptoms of atopic dermatitis, alongside a favorable safety profile characterized by
minimal systemic absorption.

Data Presentation
Table 1: In Vitro Inhibitory Activity of Lepzacitinib (ATI-
1777) and its Metabolite (CDD-1913) against JAK Family
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Kinases
Compound Target IC50 (nM)
Lepzacitinib (ATI-1777) JAK1 3.6
JAK2 100
JAK3 5.3
TYK2 100
CDD-1913 (Metabolite) JAK3 239
JAK1/3 (in human PBMCs) >20,000

Table 2: Preclinical Pharmacokinetics of Lepzacitinib

(ATI-1777) in Minipi lowi ical Administration

Mean Plasma

Dose Timepoint Concentration (ng/mL)

40 mg/day Day 1 & 28 Non-quantifiable to low (<4.94)
80 mg/day Day 1 & 28 Non-quantifiable to low (<4.94)
160 mg/day Day 28 Low (<6.26)

Table 3: Human Pharmacokinetic Profile of Lepzacitinib

ATI-1777) from Pt : | 2b Clinical Trial

Trial Phase

Observation

Phase 2a

>86% of plasma samples had concentrations
below 1 ng/mL. Mean drug levels were not
greater than 5% of the IC50 of Lepzacitinib.

Phase 2b

97% of plasma samples from dosed patients
had concentrations below 1/10th of the IC50.
The mean steady-state trough drug level at
week 4 was 0.319 ng/mL, representing 0.7% of
the 1C50 for JAK1/3 inhibition in whole blood.
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Table 4: Clinical Efficacy of Lepzacitinib (ATI-1777) in

Atopic Dermatitis
Trial Phase Primary Endpoint Result

Percent change from baseline

) - 74.4% reduction with
in modified Eczema Area and o i
Phase 2a ) Lepzacitinib vs. 41.4% with
Severity Index (mEASI) score ]
vehicle (p<0.001)[1].

at week 4.

Percent change from baseline 69.7% reduction with
Phase 2b in EASI score at week 4 (2% Lepzacitinib vs. 58.7% with
twice daily). vehicle (p=0.035)[2][3].

Experimental Protocols
In Vitro Kinase Inhibition Assay

The inhibitory activity of Lepzacitinib and its metabolite against the catalytic domains of JAK
family members (JAK1, JAK2, JAK3, and TYK2) was determined using an in vitro kinase assay.
While the specific proprietary protocol for Lepzacitinib is not publicly available, such assays

generally follow a standard methodology:

e Enzyme and Substrate Preparation: Recombinant human JAK kinase domains are
expressed and purified, typically from an insect cell expression system. A suitable peptide
substrate for the kinase is synthesized or commercially sourced.

o Assay Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. For
inhibitor testing, serial dilutions of the test compound (Lepzacitinib or its metabolite) are pre-
incubated with the kinase before the addition of ATP to initiate the reaction. The
concentration of ATP is often kept near its Michaelis-Menten constant (Km) to ensure
competitive inhibition can be accurately measured.

» Detection of Kinase Activity: The phosphorylation of the substrate by the kinase is quantified.
This can be achieved through various methods, such as radiometric assays that measure
the incorporation of radiolabeled phosphate from [y-32P]ATP into the substrate, or non-
radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-
based assays that detect the amount of ADP produced.
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Data Analysis: The extent of kinase inhibition at each compound concentration is calculated

relative to a control reaction without the inhibitor. The half-maximal inhibitory concentration
(IC50) is then determined by fitting the concentration-response data to a sigmoidal dose-
response curve.

In Vitro Metabolism Studies

The metabolic stability of Lepzacitinib was assessed in liver microsomes and hepatocytes
from various species, including humans. The general protocol for such an assay is as follows:

o Test System Preparation: Cryopreserved hepatocytes are thawed and suspended in a
suitable incubation medium. Liver microsomes are also thawed and suspended in a buffer
containing necessary cofactors, such as NADPH for phase | metabolism.

e Incubation: Lepzacitinib is added to the hepatocyte suspension or microsomal preparation
at a defined concentration and incubated at 37°C. Aliquots are taken at various time points
(e.g., 0, 5, 15, 30, 60 minutes).

e Reaction Termination and Sample Processing: The metabolic reaction in each aliquot is
stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate
proteins. The samples are then centrifuged, and the supernatant containing the remaining
parent drug and any formed metabolites is collected.

e Quantification: The concentration of the parent drug (Lepzacitinib) in each sample is
quantified using a validated analytical method, typically liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

» Data Analysis: The natural logarithm of the percentage of the parent drug remaining is
plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro
half-life (t*2). This can then be used to calculate the intrinsic clearance.

Clinical Trial Protocol for Phase 2a Study (NCT04598269)

The Phase 2a clinical trial was a first-in-human, randomized, double-blind, vehicle-controlled,
parallel-group study to evaluate the efficacy, safety, tolerability, and pharmacokinetics of
Lepzacitinib in adults with moderate to severe atopic dermatitis[4].
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Study Design: 50 participants were randomized in a 1:1 ratio to receive either a 2.0% w/w
topical solution of Lepzacitinib or a vehicle solution. The study drug was applied twice daily
for four weeks to all areas affected by atopic dermatitis. This was followed by a two-week
post-treatment follow-up period[4].

Inclusion/Exclusion Criteria: Participants were adults with a diagnosis of moderate to severe
atopic dermatitis. Key exclusion criteria included an unstable course of the disease or
refractory atopic dermatitis[5].

Efficacy Assessments: The primary efficacy endpoint was the percentage change from
baseline in the modified Eczema Area and Severity Index (mEASI) score at week 4.
Secondary endpoints included the Investigator's Global Assessment (IGA), Body Surface
Area (BSA) affected by atopic dermatitis, and the Peak Pruritus Numerical Rating Scale (PP-
NRS)[4].

Pharmacokinetic Assessments: Blood samples were collected at specified time points
throughout the study to determine the plasma concentrations of Lepzacitinib and its major
metabolite, CDD-1913, using a validated LC-MS/MS method.

Safety Assessments: Safety and tolerability were monitored through the collection of adverse
events, physical examinations, vital signs, and clinical laboratory tests at each study visit[4].
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Click to download full resolution via product page

Caption: JAK-STAT signaling pathway in atopic dermatitis and the inhibitory action of
Lepzacitinib.
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Caption: Metabolic activation and inactivation of Lepzacitinib, illustrating the "soft" drug
concept.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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